1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid” is an organic compound that contains a pyrazole ring and a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms while the pyridine ring is a six-membered ring with one nitrogen atom . The compound also contains a carboxylic acid functional group and a methyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction . The pyridine ring could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, which are aromatic and contribute to the stability of the molecule . The presence of the carboxylic acid group would make the compound acidic .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion . The pyridine ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would make the compound polar and capable of forming hydrogen bonds . This could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
The research into 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives primarily focuses on their synthesis, structural characterization, and potential applications in various fields such as materials science, pharmaceuticals, and chemical sensing. One study detailed the synthesis and crystal structure analysis of pyrazole derivatives, emphasizing their stability and theoretical properties through density-functional-theory (DFT) calculations and X-ray diffraction. These derivatives exhibit significant interest due to their potential in forming stable compounds with desirable physical and chemical properties (Shen et al., 2012).
Antimicrobial and Antimycobacterial Activities
Another area of research explores the antimicrobial and antimycobacterial activities of pyrazolopyridine carboxylic acids. These compounds were synthesized and evaluated for their antibacterial properties, with some showing effectiveness as antibacterial agents. This suggests their potential use in developing new antimicrobial drugs (Maqbool et al., 2014).
Organometallic Complexes for Anticancer Applications
Organometallic complexes containing pyrazole-pyridine derivatives have been investigated for their anticancer properties. Such studies involve synthesizing complexes with metals like Ru and Os, which are known for their potential cyclin-dependent kinase (Cdk) inhibitory activity, offering a pathway for cancer treatment strategies (Stepanenko et al., 2011).
Chemical Sensing
Research on pyrazole derivatives extends to their application in chemical sensing, particularly for metal ions. A study highlighted the synthesis of a pyridine–pyrazole-based probe for sensitive and selective detection of Al3+ ions. Such compounds could be instrumental in environmental monitoring and biomedical diagnostics, demonstrating the versatility of pyrazole derivatives in sensing applications (Naskar et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that similar compounds interact with their targets through classical hydrogen bonds, π–π interactions, and cation–π interactions .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been found to have significant cytotoxic activities against various cell lines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-3-pyridin-2-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-7(10(14)15)9(12-13)8-4-2-3-5-11-8/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYDINHISJQINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152510-81-0 | |
Record name | 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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